(R)-2-(4-(Trifluoromethyl)phenyl)azetidine
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Overview
Description
®-2-(4-(Trifluoromethyl)phenyl)azetidine is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(Trifluoromethyl)phenyl)azetidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a suitable electrophile.
Chiral Resolution: The racemic mixture of the azetidine derivative is resolved using chiral chromatography or enzymatic methods to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2-(4-(Trifluoromethyl)phenyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.
Types of Reactions:
Oxidation: ®-2-(4-(Trifluoromethyl)phenyl)azetidine can undergo oxidation reactions to form corresponding azetidinones.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azetidinones
Reduction: Saturated azetidine derivatives
Substitution: Substituted azetidine derivatives
Scientific Research Applications
®-2-(4-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethyl)phenyl)azetidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This facilitates its binding to target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine: The enantiomer of the compound with similar properties but different biological activity.
2-(4-(Trifluoromethyl)phenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of an azetidine ring.
2-(4-(Trifluoromethyl)phenyl)aziridine: Another similar compound with an aziridine ring.
Uniqueness: ®-2-(4-(Trifluoromethyl)phenyl)azetidine is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H10F3N |
---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(2R)-2-[4-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
InChI Key |
DYTVOYUSMCQGDZ-SECBINFHSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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